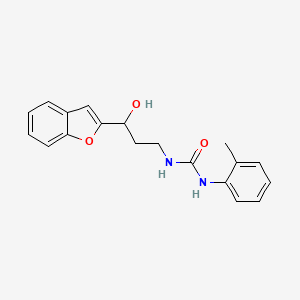

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is a synthetic organic compound that features a benzofuran ring, a hydroxypropyl group, and a tolyl group attached to a urea moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea typically involves the following steps:

Formation of Benzofuran Derivative: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.

Hydroxypropylation: The benzofuran derivative is then reacted with a suitable reagent to introduce the hydroxypropyl group.

Urea Formation: The final step involves the reaction of the hydroxypropyl benzofuran derivative with o-tolyl isocyanate to form the urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzofuran or tolyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea would depend on its specific biological activity. Generally, it could involve:

Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(o-tolyl)urea, with CAS number 2034493-20-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzofuran moiety , a hydroxypropyl group , and an o-tolyl urea structure . The molecular formula is C19H20N2O3 with a molecular weight of 324.4 g/mol. The unique combination of these structural components contributes to its biological activities.

Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines, including K562 (chronic myeloid leukemia) and MOLT-4 (T-cell leukemia) cells.

Case Study: Apoptosis Induction

A study revealed that certain benzofuran derivatives induced apoptosis through the inhibition of interleukin-6 (IL-6) release and activation of caspases in K562 cells. These findings suggest that the compound could be a candidate for further development as an anticancer agent due to its ability to selectively target cancer cells while sparing normal cells .

Cytotoxicity Assessment

The cytotoxic effects were evaluated using the MTT assay across various concentrations (5-100 µM) over 72 hours. The compound demonstrated an IC50 value indicative of moderate potency against several cancer cell lines, including prostate and colorectal cancer cells .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. A screening of related benzofuran derivatives indicated moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives is also noteworthy. The inhibition of IL-6 release suggests that this compound may play a role in mitigating inflammatory responses, which is critical in various chronic diseases.

Summary of Biological Activities

| Biological Activity | Mechanism | Target Cells | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Induces apoptosis by inhibiting IL-6 | K562, MOLT-4 | Moderate potency (exact values vary by study) |

| Antibacterial | Inhibits bacterial growth | Gram-positive strains | MIC: 16 - 64 µg/mL |

| Anti-inflammatory | Inhibits IL-6 release | Various cell types | Not specified |

Properties

IUPAC Name |

1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-6-2-4-8-15(13)21-19(23)20-11-10-16(22)18-12-14-7-3-5-9-17(14)24-18/h2-9,12,16,22H,10-11H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBILUBRTVUDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.